4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1788065-51-9
VCID: VC2954714
InChI: InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1
SMILES: CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

CAS No.: 1788065-51-9

Cat. No.: VC2954714

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one - 1788065-51-9

Specification

CAS No. 1788065-51-9
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Standard InChI InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1
Standard InChI Key MEXMLZVUBYPCIG-RWANSRKNSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
SMILES CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Canonical SMILES CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O

Introduction

Chemical Identity and Structural Properties

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS: 1788065-51-9) is a chiral organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . The compound belongs to the pyrrolidinone class, specifically a 2-pyrrolidinone derivative with substitutions at multiple positions. The structure contains several key functional groups:

  • A pyrrolidin-2-one core (γ-lactam)

  • A hydroxyl group at position 4

  • Geminal dimethyl groups at position 3

  • A chiral (R)-1-phenylethyl substituent at the nitrogen atom (position 1)

The compound's IUPAC name is 4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one , highlighting its key structural features.

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₂
Molecular Weight233.31 g/mol
Physical StateSolid
Storage RequirementsRoom temperature
Purity (Commercial)≥97%
InChIInChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1
InChIKeyMEXMLZVUBYPCIG-RWANSRKNSA-N
SMILESCC@HN2CC(C(C2=O)(C)C)O

Structural Conformation

The pyrrolidinone ring in this compound typically adopts an envelope conformation, which is characteristic of five-membered rings. The presence of the hydroxyl group at position 4 may facilitate intramolecular hydrogen bonding, particularly with the carbonyl oxygen or nitrogen atom, potentially stabilizing certain conformations . The chiral center at the phenylethyl substituent adopts the (R) configuration, which may influence the compound's biological activity and interactions with chiral environments.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one. While specific spectroscopic data for this exact compound is limited in the search results, expected characteristics can be inferred from related compounds.

NMR Spectroscopy

For related compounds like 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, the following NMR data has been reported:

"¹H NMR (400 MHz, CDCl₃) δ 7.40 - 7.26 (m, 5H), 5.81 (q, J = 7.2 Hz, 1H), 3.77 (d, J = 17.6 Hz, 1H), 3.41 (d, J = 17.6 Hz, 1H), 1.59 (d, J = 7.2 Hz, 3H), 1.26 (s, 3H), 1.20 (s, 3H)."

For 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, we would expect similar patterns with variations due to the hydroxyl group at position 4 instead of the carbonyl group.

Mass Spectrometry

High-resolution mass spectrometry would be expected to show the molecular ion peak at m/z 233.14 [M+H]⁺, corresponding to the molecular formula C₁₄H₁₉NO₂ .

Applications and Biological Activity

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has several potential applications in chemical and pharmaceutical research.

Synthetic Applications

The compound may serve as:

  • An intermediate in the synthesis of more complex molecules

  • A chiral building block for asymmetric synthesis

  • A template for the development of novel heterocyclic compounds

Structure-Activity Relationships

The unique structural features of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one contribute to its potential biological activity:

  • The hydroxyl group at position 4 provides a hydrogen bond donor/acceptor site

  • The geminal dimethyl groups at position 3 increase lipophilicity and may influence receptor binding

  • The chiral (R)-1-phenylethyl substituent introduces stereoselectivity in interactions with biological targets

  • The pyrrolidinone core is a privileged structure in medicinal chemistry

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